molecular formula C11H12O3 B8438300 3-Benzyl-3-hydroxy-dihydro-furan-2-one

3-Benzyl-3-hydroxy-dihydro-furan-2-one

Cat. No.: B8438300
M. Wt: 192.21 g/mol
InChI Key: OLKXWVMGAXHSFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-3-hydroxy-dihydro-furan-2-one is a high-purity chemical reagent belonging to the class of 2(3H)-furanones, also known as dihydrofuran-2-ones. This versatile heterocyclic scaffold is a privileged structure in medicinal chemistry and drug discovery due to its presence in numerous natural products and pharmacologically active molecules . The 2(3H)-furanone core is a key synthon in organic synthesis, often serving as a versatile precursor for the preparation of more complex heterocyclic systems through reactions with various nucleophiles and electrophiles . While specific biological data for this compound is limited in the public domain, structurally similar furanone and benzofuran derivatives have demonstrated a wide spectrum of pronounced biological activities in scientific literature. These activities include significant anti-inflammatory, antibacterial, antifungal, and anticancer properties . The reactivity of the ester moiety within the lactone ring makes it a favorable unit for further chemical modification, allowing researchers to develop novel compounds for structure-activity relationship (SAR) studies . This compound is presented to the research community as a valuable building block for probing new chemical space in the development of potential therapeutic agents and functional materials. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

3-benzyl-3-hydroxyoxolan-2-one

InChI

InChI=1S/C11H12O3/c12-10-11(13,6-7-14-10)8-9-4-2-1-3-5-9/h1-5,13H,6-8H2

InChI Key

OLKXWVMGAXHSFF-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1(CC2=CC=CC=C2)O

Origin of Product

United States

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of 3-Benzyl-3-hydroxy-dihydro-furan-2-one

Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, commercially available, or easily synthesized precursors.

The primary disconnections for 3-benzyl-3-hydroxy-dihydrofuran-2-one involve breaking the ester linkage of the lactone and the carbon-carbon bond connecting the benzyl (B1604629) group to the lactone core.

Disconnection of the C-O bond (ester linkage): This is a common retrosynthetic step for lactones, leading to a γ-hydroxy carboxylic acid. In this case, it reveals 2-benzyl-2,4-dihydroxybutanoic acid as a key intermediate.

Disconnection of the C-C bond at C3: Breaking the bond between the benzyl group and the lactone ring at the C3 position points to a simpler 3-hydroxy-dihydrofuran-2-one precursor that can be benzylated, or it suggests a synthetic route involving the reaction of a glycidic ester with a benzyl nucleophile. Another key disconnection at C3-C4 suggests a precursor like a substituted epoxy alcohol or a related derivative.

These disconnections lead to the identification of several potential starting materials:

Phenylacetic acid derivatives: These can provide the benzyl group and the adjacent carbon atom.

Glycidol or its derivatives: These can serve as a three-carbon backbone with the required hydroxyl group.

Malic acid: This readily available chiral starting material can be chemically modified to introduce the benzyl group and form the lactone ring google.comnih.govchemicalbook.com.

1,4-diols or γ-hydroxy olefins: These can be oxidized to form the γ-butyrolactone core researchgate.netmdma.ch.

The dihydrofuran-2-one (γ-butyrolactone) core is a common structural motif in natural products, and numerous methods have been developed for its synthesis acs.orgacs.org.

Cyclization of γ-hydroxy carboxylic acids or their ester derivatives: This is a direct and widely used method. The cyclization is often promoted by acid or heat.

Oxidative cyclization of 1,4-diols: This approach involves the oxidation of a primary alcohol to a carboxylic acid followed by in situ lactonization researchgate.netmdma.ch.

Halolactonization of γ,δ-unsaturated carboxylic acids: This method involves the reaction of an unsaturated acid with a halogen source, leading to the formation of a halomethyl-substituted lactone, which can be further modified.

Radical cyclization: Free radical-mediated cyclization of appropriate precursors can also lead to the formation of the γ-butyrolactone ring.

Catalytic methods: Modern synthetic chemistry has seen the development of various metal-catalyzed reactions for the construction of γ-butyrolactones from diverse starting materials acs.org.

Classical and Contemporary Synthesis Approaches

The synthesis of 3-benzyl-3-hydroxy-dihydrofuran-2-one can be achieved through a variety of classical and contemporary chemical reactions.

Condensation reactions are pivotal in building the carbon skeleton of the target molecule.

Aldol-type Condensation: A key strategy involves the condensation of an enolate derived from an acetate equivalent with a suitable carbonyl compound. For instance, the lithium enolate of ethyl acetate could react with phenylacetaldehyde, followed by further synthetic manipulations to introduce the remaining functionalities and induce cyclization.

Reformatsky Reaction: This reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal. For the synthesis of 3-benzyl-3-hydroxy-dihydrofuran-2-one, the Reformatsky reaction between ethyl bromoacetate and phenylpyruvic acid or a related derivative could be a viable route to a precursor that can be cyclized.

A generalized scheme for a condensation approach is presented below:

Reactant 1Reactant 2Reagent/ConditionsProduct Intermediate
Phenylacetic esterGlyoxylate esterBase (e.g., LDA)Adduct for further elaboration
Benzyl GrignardDiethyl oxalateEther, then H3O+α-keto ester intermediate

Cyclization is the final and crucial step in forming the dihydrofuran-2-one ring.

The intramolecular cyclization of a γ-hydroxy carboxylic acid or its corresponding ester is a fundamental method for forming γ-butyrolactones. This process is typically facilitated by acidic or basic conditions, or simply by heating. The formation of the five-membered lactone ring is generally a kinetically and thermodynamically favorable process acs.org.

Oxidative cyclization offers an efficient route to γ-butyrolactones from precursors like 1,4-diols or γ-hydroxy olefins researchgate.net.

Oxidation of 1,4-Diols: Readily prepared substituted 1,4-diols can be treated with oxidizing agents to provide the target γ-butyrolactones. A common system for this transformation is the use of ruthenium trichloride (RuCl₃) as a catalyst with sodium periodate (NaIO₄) as the stoichiometric oxidant researchgate.net. The reaction proceeds through a lactol intermediate which is then further oxidized to the lactone researchgate.net.

An example of an oxidative cyclization approach is detailed in the table below:

SubstrateReagent SystemProductYieldReference
Substituted 1,4-diolRuCl₃/NaIO₄β,β-disubstituted γ-butyrolactoneModest to good researchgate.net
Tetrahydrofuran (B95107)H₂O₂ over ZnFe₂O₄ catalystγ-butyrolactone88.2% selectivity mdpi.com

Another contemporary approach involves the carboxylative cyclization of allylic alcohols using a carbon dioxide radical anion (CO₂•–), which can be generated from metal formates under photoredox catalysis acs.org. This method allows for the direct incorporation of the carboxyl group followed by sequential cyclization to form the γ-butyrolactone derivative acs.org. This innovative strategy provides a direct and efficient pathway for the synthesis of these important heterocyclic structures acs.org.

Cyclization Reactions

Catalytic Cycloaddition and Annulation Reactions

Catalytic cycloaddition and annulation reactions represent powerful tools for the construction of the dihydrofuranone core. These methods often involve the formation of multiple carbon-carbon and carbon-oxygen bonds in a single, highly controlled step.

A prominent strategy is the [3+2] cycloaddition, which can assemble the five-membered ring system efficiently. For instance, transition-metal-catalyzed reactions of vinylcarbenoids with aldehydes can generate vinylcarbonyl ylides, which then undergo a ring closure to form dihydrofurans. While not specifically detailed for this compound, this methodology provides a framework for its potential synthesis. Another approach involves the reaction of metalated intermediates with carbonyl compounds. For example, a zwitterionic intermediate known as trimethylenemethane (TMM), generated from precursors in the presence of a Palladium(0) catalyst, can be carboxylated to yield the γ-butyrolactone skeleton nih.gov.

Annulation strategies also offer a direct route to the dihydrofuranone ring. A base-induced intramolecular cyclization of specific sulfonium salts has been shown to produce 5-aryl-3(2H)-furanones in excellent yields under mild conditions organic-chemistry.org. Similarly, acid-catalyzed formal 5-endo-trig cyclization of α′-hydroxy α,β-unsaturated ketones provides an effective pathway to dihydrofuran-3(2H)-ones researchgate.net. These annulation tactics are crucial for building the core structure, which can be subsequently functionalized to yield the target compound.

Reaction Type Catalyst/Reagent Key Intermediates Potential Application
[3+2] CycloadditionRh(II)/Pd(0) catalystsVinylcarbonyl ylides, Trimethylenemethane (TMM) intermediatesDirect formation of the five-membered lactone ring from acyclic precursors nih.govorganic-chemistry.org.
AnnulationStrong Acid / BaseEnolates, Sulfonium ylidesIntramolecular ring closure of functionalized linear substrates to form the dihydrofuranone core organic-chemistry.orgresearchgate.net.
Oxidative CyclizationPalladium catalystAllenol-palladium complexesSynthesis of multisubstituted 3(2H)-furanones from readily accessible α-allenols researchgate.net.

Multi-Component Reactions (MCRs) in Dihydrofuranone Synthesis

Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate molecular complexity in a single step nih.gov. In the context of dihydrofuranone synthesis, MCRs provide a convergent approach to assemble the core structure from simple, readily available starting materials.

One such strategy involves a three-component coupling of 1,3-diynes, alkyl glyoxylates, and water, facilitated by cooperative Lewis and Brønsted acid catalysis, to produce 3(2H)-furanones researchgate.net. This reaction proceeds through a sequence of alkyne-carbonyl metathesis, hydration, and oxa-Michael addition, demonstrating the power of MCRs in forming multiple bonds and the heterocyclic ring in one pot.

Visible-light-induced difunctionalization represents another modern MCR approach. For example, a three-component reaction of 2,3-dihydrofuran with quinoxalin-2(1H)-ones and peroxides can yield 2,3-disubstituted tetrahydrofurans researchgate.net. While this example leads to a tetrahydrofuran, the principle of using MCRs to functionalize the dihydrofuran scaffold is directly applicable. Adapting such methodologies could allow for the one-pot synthesis of complex dihydrofuranones like this compound from basic building blocks.

Stereoselective and Asymmetric Synthesis

The synthesis of this compound involves the creation of a chiral quaternary stereocenter at the C3 position. Consequently, stereoselective and asymmetric methods are paramount for obtaining enantiomerically pure forms of this compound, which is crucial for its potential biological applications.

Enantioselective Approaches

Enantioselective synthesis of γ-butyrolactones bearing a γ-quaternary stereocenter is a significant area of research acs.orgacs.org. Transition-metal catalysis has emerged as a particularly effective strategy.

A notable method is the nickel-catalyzed enantioselective reductive coupling of ketones with acrylates acs.orgacs.org. This reaction uses a chiral quinoline (B57606)–oxazoline ligand and employs an environmentally benign reductant like benzyl alcohol to achieve high enantioselectivity under mild conditions acs.org. This approach is highly relevant for the synthesis of this compound, where the ketone precursor would be acetophenone and the acrylate would be a suitable derivative.

Another powerful technique is the enantioselective hydrogenation of butenolides catalyzed by BINAP-Rh or Ru complexes, which yields optically active γ-butyrolactones in high enantiomeric excess researchgate.net. Furthermore, a two-step sequence involving a highly enantioselective chromium-catalyzed carbonyl 2-(alkoxycarbonyl)allylation followed by lactonization has been successfully used to prepare enantioenriched α-exo-methylene γ-butyrolactones nih.gov. These methods highlight the diverse catalytic systems available for controlling the stereochemistry at the C3 position.

Method Catalyst System Key Transformation Enantiomeric Excess (ee)
Reductive CouplingNickel / Chiral Quinoline-Oxazoline LigandCoupling of acrylates and ketones acs.orgacs.orgHigh
Asymmetric HydrogenationBINAP-Rh or Ru complexesHydrogenation of butenolides researchgate.netHigh
Carbonyl AllylationChromium / Chiral LigandCarbonyl allylation followed by lactonization nih.govHigh

Diastereoselective Control

When synthesizing derivatives of this compound that may contain additional stereocenters, diastereoselective control becomes critical. The relative stereochemistry of substituents on the dihydrofuranone ring can be manipulated through catalyst control or by leveraging substrate-inherent biases.

For example, catalyst-controlled diastereoselectivity reversal has been demonstrated in the formation of dihydropyrans, a related class of oxygen heterocycles rsc.org. By choosing the appropriate catalyst, it is possible to selectively favor the formation of one diastereomer over another. This principle can be extended to dihydrofuranone synthesis. In reactions involving zwitterionic iminium enolate intermediates, high diastereoselectivity has been achieved in the synthesis of dihydroquinolin-4-ones, showcasing how reaction mechanisms can be designed to favor specific stereochemical outcomes organic-chemistry.org. The development of a stereoselective methodology for 2,2,3-trisubstituted benzodihydrofurans via C-H insertion of donor/donor carbenes also highlights the potential for achieving high diastereoselectivity in furan (B31954) ring formation escholarship.org.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, modern synthetic routes aim to minimize waste, reduce energy consumption, and avoid the use of hazardous solvents.

Solvent-Free Conditions

Conducting reactions under solvent-free conditions is a cornerstone of green chemistry, offering benefits such as reduced pollution, lower costs, and simplified processes ijrpr.com. These reactions can be facilitated by thermal activation or mechanochemical methods like grinding or ball milling ijrpr.comcmu.edu.

Solvent-free, one-pot syntheses of heterocyclic compounds, such as dihydroquinazolinone derivatives, have been successfully developed using catalysts like SnCl2·2H2O jmchemsci.com. These reactions often proceed with shorter reaction times and higher yields compared to their solvent-based counterparts. The Knoevenagel condensation, a C-C bond-forming reaction, has also been effectively performed under solvent-free conditions through mechanochemical activation ijrpr.com. The synthesis of novel furan-2(3H)-one derivatives has been achieved using green chemistry principles, such as microwave irradiation, which can significantly accelerate reaction rates in the absence of a solvent rsc.org. These examples demonstrate the feasibility and advantages of applying solvent-free conditions to the synthesis of the this compound scaffold.

Green Chemistry Technique Advantages Applicable Reactions
Solvent-Free SynthesisReduced pollution, lower cost, simpler work-up, often higher yields and shorter reaction times ijrpr.comjmchemsci.com.Condensation reactions, MCRs, cyclization reactions ijrpr.comjmchemsci.com.
Microwave IrradiationRapid and uniform heating, accelerated reaction rates ijrpr.comrsc.org.One-pot synthesis of heterocyclic compounds rsc.org.
Mechanochemical Activation (Ball Milling)Enhanced reaction rates and selectivity through increased reactant contact ijrpr.com.Condensation reactions, cross-coupling reactions ijrpr.com.

Catalyst Development for Sustainable Synthesis

The synthesis of γ-butyrolactones, including this compound, has been significantly advanced by the development of sophisticated catalyst systems. These catalysts aim to provide efficient, selective, and sustainable routes to these valuable molecular frameworks. Transition-metal catalysis, in particular, has emerged as a powerful tool.

Recent studies have demonstrated the efficacy of gold, nickel, and ruthenium catalysts in constructing the γ-butyrolactone ring. For instance, a gold(III) chloride (AuCl₃)-catalyzed electrophilic cyclization of certain alcohol precursors has proven to be a superior method, yielding lactones in high percentages (75–92%) across a range of substrates, including reactive benzylic systems organic-chemistry.org. This method highlights the potential of gold catalysis in forming complex organic structures under mild conditions organic-chemistry.org.

In the realm of asymmetric synthesis, which is crucial for producing specific stereoisomers of chiral molecules, N,N′-dioxide/nickel(II) complexes have been successfully employed. These catalysts facilitate the asymmetric Mukaiyama–Michael reaction to produce chiral γ-butyrolactones with excellent control over the three-dimensional arrangement of atoms (enantiomeric excess) acs.org. The mechanism involves the bidentate coordination of the substrate to the catalyst, where steric and electronic factors of the ligand play a crucial role in achieving high stereoselectivity acs.org.

Furthermore, catalyst-tuned divergent synthesis offers a strategic advantage by allowing access to different isomers from the same starting material simply by changing the metal catalyst. Systems using nickel and ruthenium have been established to provide either α- or β-substituted γ-butyrolactones with good regioselectivity acs.org. A nickel-catalyzed system, for example, favors the formation of α-substituted lactones through a specific cascade reaction involving an aldehyde intermediate acs.org.

The table below summarizes key catalyst developments for the synthesis of γ-butyrolactone cores.

Catalyst SystemReaction TypeKey FindingsReference
AuCl₃Intramolecular HydroalkoxylationSuperior to Hg(II) catalysts; yields of 75-92%; effective for benzylic systems. organic-chemistry.org
N,N′-dioxide/Ni(II) complexAsymmetric Mukaiyama–MichaelProduces chiral γ-butyrolactones with high enantiomeric excess and good diastereomeric ratio. acs.org
Nickel (Ni⁰) / Ruthenium (Ru)Intramolecular Coupling of EpoxidesCatalyst-controlled divergent synthesis; provides access to α- and β-substituted lactones with good regioselectivity. acs.org
Chiral Aminothiourea / Arylboronic AcidIntramolecular Oxa-Michael AdditionBifunctional catalyst system for enantioselective conversions with high yields and enantiomeric excess up to 96%. organic-chemistry.org

Environmentally Benign Protocols

In line with the principles of green chemistry, significant effort has been directed towards developing environmentally friendly synthetic protocols. These methods prioritize the use of non-toxic solvents, reusable catalysts, and mild reaction conditions to minimize environmental impact.

A notable advancement is the use of water as a reaction medium. An efficient synthesis of 3(2H)-furanones has been achieved through the cycloisomerization of allenic hydroxyketones in water, completely avoiding the need for expensive and often toxic metal catalysts organic-chemistry.org. This approach simplifies the procedure and reduces waste. Another green approach involves using β-cyclodextrin, a cyclic oligosaccharide derived from starch, as a reusable catalyst in water researchgate.net. This biomimetic approach offers an effective and sustainable method for synthesizing substituted furan-2(5H)-ones researchgate.net.

Protocols that can be conducted under open-air and aqueous conditions also represent a significant step towards greener synthesis. The previously mentioned AuCl₃-catalyzed cyclization is an excellent example, as it proceeds efficiently in wet toluene without the need for an inert atmosphere, simplifying the experimental setup organic-chemistry.org.

The use of solid catalysts that can be easily recovered and reused is another cornerstone of sustainable chemistry. Zeolites, which are crystalline aluminosilicates with ordered micropores, have been investigated as catalysts for upgrading furan derivatives frontiersin.org. Their high thermal and chemical stability, coupled with their acidic properties, make them effective and recyclable catalysts for various organic transformations, aligning with green and sustainable principles frontiersin.org.

The following table details several environmentally benign protocols applicable to the synthesis of furanone and lactone structures.

Protocol FeatureCatalyst / SystemSolventKey AdvantagesReference
Metal-Free CycloisomerizationNo CatalystWaterAvoids expensive/toxic metal catalysts; simple protocol. organic-chemistry.org
Biomimetic Catalysisβ-CyclodextrinWaterNatural, recoverable, and reusable catalyst. researchgate.net
Open-Air & Aqueous ConditionsAuCl₃Wet TolueneNo need for an inert atmosphere; simplified procedure. organic-chemistry.org
Recyclable Solid Acid CatalysisZeolites / HeteropolyacidsVariousHigh thermal/chemical stability; catalyst can be recovered and reused, minimizing waste. frontiersin.org

Chemical Reactivity and Transformations

Reactions of the Dihydrofuran-2-one Moiety

The dihydrofuran-2-one ring, a derivative of γ-butyrolactone (GBL), is a cyclic ester that exhibits characteristic reactivity patterns, primarily involving the ester linkage. wikipedia.org

Lactone Ring Chemistry

The lactone ring is susceptible to nucleophilic attack at the carbonyl carbon, leading to ring-opening reactions. This behavior is central to its chemical transformations.

Hydrolysis: Under acidic or basic conditions, the lactone can be hydrolyzed to the corresponding γ-hydroxy carboxylic acid. In acidic media, this reaction is typically an equilibrium process. researchgate.netresearchgate.net For 3-Benzyl-3-hydroxy-dihydro-furan-2-one, this would yield 4-benzyl-2,4-dihydroxypentanoic acid.

Aminolysis: Reaction with amines can open the lactone ring to form an amide. For instance, treatment with ammonia (B1221849) would produce the corresponding 4-benzyl-2,4-dihydroxypentanamide.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester functionality. masterorganicchemistry.comlibretexts.org This reaction would cleave the lactone ring to yield a diol, specifically 2-benzylpentane-1,2,5-triol. Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not potent enough to reduce esters. libretexts.org

Ring-Opening Polymerization (ROP): While unsubstituted γ-butyrolactone has a low propensity for polymerization due to thermodynamic stability, substituted lactones can undergo ROP under specific catalytic conditions to form functional polyesters. icm.edu.plresearchgate.netresearchgate.netacs.orgacs.org

Table 1: Key Reactions of the Lactone Moiety
Reaction TypeReagent(s)Product
HydrolysisH₃O⁺ or OH⁻4-benzyl-2,4-dihydroxypentanoic acid
Reduction1. LiAlH₄ 2. H₂O2-benzylpentane-1,2,5-triol
AminolysisR-NH₂4-benzyl-2,4-dihydroxy-N-alkylpentanamide

Reactivity of the Endocyclic Double Bond (if applicable to derivatives)

The parent compound, this compound, features a saturated lactone ring and thus lacks an endocyclic double bond. However, derivatives such as butenolides (furan-2(5H)-ones) possess an endocyclic double bond, which introduces additional reactivity. researchgate.net These unsaturated lactones can participate in reactions like Michael additions, cycloadditions, and various metal-catalyzed cross-coupling reactions, significantly expanding their synthetic utility.

Transformations Involving the Benzyl (B1604629) Group

The benzyl group provides two primary sites for chemical modification: the aromatic ring and the benzylic carbon. wikipedia.org

Aromatic Ring Functionalization

The benzene (B151609) ring of the benzyl group can undergo electrophilic aromatic substitution (EAS). uomustansiriyah.edu.iqmsu.edu The alkyl side-chain (-CH₂-R) is an activating group and an ortho-, para-director. uci.edu

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) predominantly at the ortho and para positions of the benzene ring. uomustansiriyah.edu.iq

Halogenation: The addition of a halogen (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) results in the substitution of a hydrogen atom with a halogen at the ortho and para positions. libretexts.org

Friedel-Crafts Reactions: Acylation or alkylation of the aromatic ring can be achieved using an acyl halide or alkyl halide with a Lewis acid catalyst. uomustansiriyah.edu.iq This allows for the introduction of new carbon substituents.

Table 2: Electrophilic Aromatic Substitution of the Benzyl Group
ReactionReagent(s)Expected Major Products
NitrationHNO₃, H₂SO₄3-(2-Nitrobenzyl)- and 3-(4-Nitrobenzyl)-3-hydroxy-dihydro-furan-2-one
BrominationBr₂, FeBr₃3-(2-Bromobenzyl)- and 3-(4-Bromobenzyl)-3-hydroxy-dihydro-furan-2-one
AcylationRCOCl, AlCl₃3-(2-Acylbenzyl)- and 3-(4-Acylbenzyl)-3-hydroxy-dihydro-furan-2-one

Benzylic Position Reactivity

The benzylic carbon—the CH₂ group directly attached to the benzene ring—is activated due to the resonance stabilization of benzylic radicals, carbocations, and anions. chemistrysteps.comchemistry.coachlibretexts.orgucalgary.ca

Radical Halogenation: In the presence of a radical initiator (e.g., light) and a halogen source like N-Bromosuccinimide (NBS), a hydrogen atom at the benzylic position can be selectively replaced by a bromine atom. libretexts.org

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the benzylic carbon. jove.commasterorganicchemistry.comlibretexts.org If there is at least one benzylic hydrogen, the entire alkyl side chain can be oxidized to a carboxylic acid. libretexts.orgjove.com Milder oxidation can yield ketones. wikipedia.orgmdpi.comthieme-connect.de For the target molecule, harsh oxidation would likely degrade the structure, but controlled oxidation could potentially transform the benzylic -CH₂- into a carbonyl group, yielding 3-benzoyl-3-hydroxy-dihydro-furan-2-one.

Hydroxyl Group Derivatization and Functionalization

The tertiary hydroxyl group at the C3 position is a key site for functionalization, allowing for the modification of the molecule's properties. Derivatization reactions for hydroxyl groups are well-established. nih.govresearchgate.net

Esterification: The hydroxyl group can be converted to an ester by reacting with acyl chlorides or acid anhydrides. researchgate.netlibretexts.org For example, reaction with acetyl chloride would yield 3-acetoxy-3-benzyl-dihydro-furan-2-one.

Ether Formation: While direct Williamson ether synthesis can be challenging for tertiary alcohols due to competing elimination reactions, silyl (B83357) ethers can be readily formed. Reaction with a silylating agent like chlorotrimethylsilane (B32843) (TMSCl) in the presence of a base would protect the hydroxyl group as a trimethylsilyl (B98337) ether.

Dehydration: Under acidic conditions, the tertiary alcohol can undergo dehydration (elimination of water) to form an alkene. This would result in the formation of an unsaturated lactone, 3-benzyl-furan-2(5H)-one, introducing a reactive double bond into the furanone ring.

Conversion to Other Functional Groups: The hydroxyl group can be converted to other functionalities, such as an azide (B81097) or a thiol, through multi-step sequences, often involving activation (e.g., tosylation) followed by nucleophilic substitution. nih.gov

Table 3: Derivatization of the Tertiary Hydroxyl Group
Reaction TypeReagent(s)Product Functional Group
EsterificationAcetyl chloride, Pyridine (B92270)Acetate Ester
Silyl Ether FormationTMSCl, Et₃NTrimethylsilyl (TMS) Ether
DehydrationH₂SO₄, heatAlkene (unsaturated lactone)

Esterification and Etherification

The tertiary hydroxyl group at the C-3 position of this compound presents steric hindrance, which influences its reactivity in esterification and etherification reactions.

Esterification: Direct esterification of tertiary alcohols using carboxylic acids under acidic conditions (Fischer esterification) is often challenging and prone to elimination side reactions, leading to the formation of alkenes. google.com To achieve esterification of the tertiary hydroxyl group in this compound, more reactive acylating agents would likely be required. These could include acid chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine to neutralize the acid byproduct and drive the reaction forward.

Etherification: Similarly, the formation of ethers from the tertiary alcohol is not straightforward. Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, could be a potential route. However, the generation of the tertiary alkoxide would require a strong base, and the subsequent reaction with a primary alkyl halide could be subject to competing elimination reactions.

A summary of potential esterification and etherification reactions is presented in Table 1.

Reaction TypeReagentsProbable ProductConditions
EsterificationAcyl Chloride (e.g., Acetyl Chloride)3-Acetoxy-3-benzyl-dihydro-furan-2-onePyridine, low temperature
Etherification1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., CH₃I)3-Benzyl-3-methoxy-dihydro-furan-2-oneAnhydrous conditions

Oxidation and Reduction Pathways

The lactone and tertiary alcohol moieties of this compound exhibit distinct behaviors under oxidative and reductive conditions.

Oxidation: Tertiary alcohols are generally resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols, as they lack a hydrogen atom on the carbinol carbon. Therefore, the hydroxyl group in this compound is not expected to be readily oxidized. The rest of the molecule, including the benzyl group and the lactone ring, would require harsh oxidizing agents to undergo transformation. For instance, strong oxidation could potentially cleave the aromatic ring or the lactone.

Reduction: The carbonyl group of the γ-lactone is susceptible to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the lactone to a diol, specifically 1-phenyl-2-(hydroxymethyl)butane-1,4-diol. libretexts.org This reaction proceeds via the opening of the lactone ring. Less reactive reducing agents, such as sodium borohydride (NaBH₄), are generally not effective in reducing esters and lactones. libretexts.org Borane complexes can also be employed for the reduction of lactones. researchgate.net

The expected outcomes of key oxidation and reduction reactions are detailed in Table 2.

Reaction TypeReagentProbable Product
OxidationStandard oxidizing agents (e.g., PCC, KMnO₄)No reaction at the tertiary alcohol
ReductionLithium Aluminum Hydride (LiAlH₄)1-Phenyl-2-(hydroxymethyl)butane-1,4-diol

Ring-Opening and Rearrangement Reactions

The strained five-membered ring of the γ-butyrolactone is susceptible to ring-opening reactions under various conditions.

Ring-Opening:

Hydrolysis: Under basic conditions (saponification), the lactone will undergo hydrolysis to form the corresponding carboxylate salt of the γ-hydroxy acid, sodium 4-hydroxy-4-phenyl-3-oxo-pentanoate. libretexts.org Acid-catalyzed hydrolysis will yield the γ-hydroxy acid itself, 4-hydroxy-4-phenyl-3-oxo-pentanoic acid, existing in equilibrium with the lactone.

Aminolysis: Reaction with amines can lead to the formation of amides. For instance, α-hydroxy-γ-butyrolactone is known to undergo aminolysis to produce seco-pseudonucleoside synthons. scbt.comchemicalbook.com A similar reaction with this compound would result in the formation of a γ-hydroxy amide.

With Grignard Reagents: The reaction of esters with Grignard reagents typically leads to the formation of tertiary alcohols. libretexts.org In the case of this lactone, a Grignard reagent would likely add twice to the carbonyl group, after ring opening, to yield a diol with two identical substituents from the Grignard reagent at the former carbonyl carbon.

Rearrangement Reactions: While specific rearrangement reactions for this compound are not documented, compounds with similar structural motifs, such as hydroxylignanolactones, are known to undergo rearrangements. researchgate.net Photochemical rearrangements of γ-butyrolactones have also been reported, which can lead to the formation of complex polycyclic structures. rsc.org Given the presence of the tertiary alcohol and the benzyl group, acid-catalyzed rearrangements leading to carbocation intermediates and subsequent structural reorganization are plausible, potentially involving the phenyl group.

Chemo- and Regioselectivity in Reactions

The presence of multiple functional groups in this compound raises questions of chemo- and regioselectivity in its reactions.

Chemoselectivity: In reactions involving nucleophiles, the carbonyl carbon of the lactone is the most electrophilic site and will be the primary point of attack. This is a general feature of γ-butyrolactone chemistry. nih.gov For instance, in a reaction with a reducing agent like LiAlH₄, the lactone carbonyl will be selectively reduced over any potential reactions with the benzyl group under typical conditions.

Regioselectivity: In ring-opening reactions, the regioselectivity is dictated by the nature of the lactone ring. Nucleophilic attack will occur at the carbonyl carbon (C-2), leading to the cleavage of the acyl-oxygen bond. This is the standard and highly predictable regioselectivity for ester and lactone reactions.

The inherent reactivity patterns of the functional groups present in this compound allow for a predictable understanding of its chemical transformations, even in the absence of extensive specific literature.

Mechanistic Studies of Reactions and Transformations

Elucidation of Reaction Pathways

The formation and subsequent reactions of 3-Benzyl-3-hydroxy-dihydro-furan-2-one can proceed through several potential pathways. A primary route for its synthesis is the Reformatsky reaction, a well-established method for the formation of β-hydroxy esters and lactones.

Reformatsky Reaction Pathway:

The synthesis of this compound via an intramolecular Reformatsky-type reaction would likely involve a precursor such as a γ-keto ester. The generally accepted mechanism for the Reformatsky reaction involves the following key steps:

Oxidative Addition: Metallic zinc reacts with an α-haloester to form an organozinc intermediate, known as a Reformatsky enolate.

Nucleophilic Addition: This organozinc reagent then adds to a carbonyl group. In the context of an intramolecular reaction to form the target molecule, the precursor would be a molecule containing both the haloester and a ketone functionality. For the synthesis of this compound, a plausible precursor would be an ester of a γ-keto acid where the keto group is part of a benzoylmethyl substituent.

Cyclization and Hydrolysis: The resulting intermediate undergoes intramolecular cyclization to form the five-membered lactone ring. Subsequent acidic workup protonates the alkoxide to yield the final 3-hydroxy-lactone product.

An alternative pathway for the formation of similar γ-butyrolactone structures involves the reduction of γ-keto carboxylic acids, followed by lactonization. This method has been shown to be effective for producing various chiral multicyclic γ-lactones.

Dehydration Pathway:

A common transformation of 3-hydroxy-lactones is acid-catalyzed dehydration to yield the corresponding unsaturated lactone, in this case, 3-benzyl-dihydro-furan-2(3H)-one or its exocyclic double bond isomer. The generally accepted mechanism for the acid-catalyzed dehydration of tertiary alcohols proceeds through an E1 elimination pathway:

Protonation of the Hydroxyl Group: The hydroxyl group is protonated by an acid catalyst to form a good leaving group (water).

Formation of a Carbocation: The departure of a water molecule leads to the formation of a tertiary carbocation at the C3 position. This carbocation is stabilized by the adjacent phenyl group through resonance.

Deprotonation: A base (such as the conjugate base of the acid catalyst or a solvent molecule) abstracts a proton from an adjacent carbon atom (either from the methylene (B1212753) group of the benzyl (B1604629) substituent or the C4 position of the lactone ring) to form a double bond.

Computational studies, such as Density Functional Theory (DFT), on the dehydration of similar hydroxy-lactones have shown that the activation energy for this process can be significantly influenced by the solvent. For instance, the dehydration of 4-hydroxy-6-methyl lactone has a lower activation energy in tetrahydrofuran (B95107) (THF) compared to water, explaining the experimentally observed acceleration in reaction rates in THF.

Role of Intermediates in Reaction Mechanisms

The identification and characterization of reaction intermediates are crucial for a complete understanding of a reaction mechanism.

Reformatsky Reaction Intermediates:

In the Reformatsky reaction, the key intermediate is the organozinc enolate . The structure of these intermediates has been a subject of study, and it is understood that they can exist as dimers in the solid state. The reactivity and stereoselectivity of the Reformatsky reaction are highly dependent on the nature of this intermediate.

Dehydration Reaction Intermediates:

As mentioned previously, the acid-catalyzed dehydration of this compound proceeds through a tertiary carbocation intermediate . The stability of this carbocation is a key factor in determining the facility of the dehydration reaction. The benzyl group at the C3 position plays a significant role in stabilizing this intermediate through resonance, which would likely favor the E1 pathway.

In the synthesis of substituted γ-butyrolactones from silyl (B83357) glyoxylates and ketones via a double Reformatsky reaction, a zinc aldolate intermediate is formed initially. This is followed by a-Brook rearrangement to expose a new enolate, which then participates in a second aldol (B89426) reaction.

Kinetic and Thermodynamic Aspects of Transformations

The outcome of many chemical reactions is governed by the principles of kinetic and thermodynamic control.

In the context of the dehydration of this compound, the formation of different isomeric unsaturated lactones can be subject to kinetic or thermodynamic control. The product formed faster, typically through a lower energy transition state, is the kinetic product. The most stable product, which may form more slowly, is the thermodynamic product. The reaction conditions, particularly temperature, can be adjusted to favor one product over the other.

For the lactonization of γ-keto acids to form γ-lactones, kinetic resolution processes can be employed to obtain enantiomerically enriched products. For instance, the Ru-catalyzed asymmetric transfer hydrogenation of γ-keto carboxylic acids leads to chiral γ-lactones in high yields and excellent diastereo- and enantioselectivities. This highlights the importance of kinetic factors in controlling the stereochemical outcome of the reaction.

The table below summarizes the general principles of kinetic versus thermodynamic control:

FeatureKinetic ControlThermodynamic Control
Governing Factor Rate of reactionStability of product
Product The one that forms fasterThe most stable one
Reaction Conditions Lower temperatures, shorter reaction timesHigher temperatures, longer reaction times
Reversibility Often irreversible or pseudo-irreversibleReversible

Catalytic Cycles and Active Species Identification

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations.

Acid Catalysis in Dehydration:

In the acid-catalyzed dehydration of this compound, the active species is the proton (H+) donated by the acid catalyst. The catalyst protonates the hydroxyl group, facilitating its departure as a water molecule. The catalyst is regenerated in the final deprotonation step.

Metal Catalysis in Synthesis:

While the classical Reformatsky reaction uses stoichiometric zinc, catalytic versions have been developed. For the synthesis of related furanone structures, various transition metal catalysts have been employed. For example, a combination of Rh(II) and Pd(0) catalysts has been used to promote the cyclization of α-diazo-δ-keto-esters to form highly substituted 3(2H)-furanones. In such catalytic cycles, the active species would be the respective metal complexes that facilitate the key bond-forming steps.

The development of catalytic systems for the enantioselective synthesis of γ-butyrolactones is an active area of research. Organocatalysts, such as bifunctional quinine/squaramide catalysts, have been successfully used in the asymmetric synthesis of 2,3-dihydrofurans. In these systems, the catalyst activates both the nucleophile and the electrophile through non-covalent interactions, thereby controlling the stereochemical outcome of the reaction.

Manganese complexes have been shown to catalyze the γ-lactonization of unactivated primary C-H bonds in carboxylic acid substrates. DFT analysis suggests a rebound-type mechanism involving a highly reactive Mn(IV)-oxyl intermediate.

The table below lists some of the catalysts used in the synthesis of related furanone and lactone structures:

Catalyst SystemReaction TypeProduct Type
Zinc metalReformatsky reactionβ-hydroxy esters/lactones
Brønsted Acids (e.g., H₂SO₄)DehydrationUnsaturated lactones
Rh(II)/Pd(0)Cyclization of diazo-keto-estersSubstituted 3(2H)-furanones
Quinine/SquaramideAsymmetric Michael-S_N2 reaction2,3-dihydrofurans
Mn complexesC-H lactonizationγ-lactones

Derivatives, Analogues, and Structure Activity Relationship Sar Studies

Synthesis of Novel 3-Benzyl-3-hydroxy-dihydro-furan-2-one Derivatives

Key modifications can include:

Electron-withdrawing groups (e.g., -F, -Cl, -CF₃, -NO₂) to modulate pKa and metabolic stability. The introduction of fluorine, for instance, can block metabolic oxidation at that site due to the strength of the C-F bond.

Electron-donating groups (e.g., -CH₃, -OCH₃) to alter electron density and hydrophobic interactions.

Bulky groups (e.g., tert-butyl) to probe steric limitations in a binding pocket.

Substituent (R)Precursor ExamplePotential Effect
4-Fluoro4-FluorobenzaldehydeIncreased metabolic stability, altered electronics
4-Chloro4-ChlorobenzaldehydeIncreased lipophilicity, potential for halogen bonding
4-Methyl4-MethylbenzaldehydeIncreased hydrophobicity
4-Methoxy4-MethoxybenzaldehydeHydrogen bond acceptor, increased polarity
3,4-Dichloro3,4-DichlorobenzaldehydeSignificant alteration of electronic and steric profile

The dihydrofuran-2-one ring, also known as a butyrolactone ring, offers several positions for substitution, primarily at the C4 and C5 positions. Synthetic access to these derivatives can be achieved through various methods, including the alkylation of enolates derived from the parent lactone or by starting with appropriately substituted precursors. General synthetic routes to substituted 2,3-dihydrofurans often utilize transition-metal-catalyzed reactions, such as Heck couplings with aryl halides or cycloaddition reactions. organic-chemistry.orggoogle.com

Potential modifications include:

Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) at the C4 position.

Arylation: Adding an aryl group at the C4 or C5 position to explore extended π-stacking interactions.

Halogenation: Introducing halogens to influence conformation and electronic properties.

PositionModificationGeneral Synthetic Approach
C4MethylationEnolate formation followed by reaction with methyl iodide
C5PhenylationMulti-step synthesis starting from phenyl-substituted precursors
C4HalogenationElectrophilic halogenation of the corresponding enolate

Bioisosterism involves the substitution of atoms or groups with other atoms or groups that have similar physicochemical properties, with the goal of creating a new molecule with similar or improved biological properties. cambridgemedchemconsulting.com This strategy is a cornerstone of drug design for optimizing activity, selectivity, and pharmacokinetic profiles. nih.gov

Key bioisosteric replacements for the this compound scaffold include:

Benzyl (B1604629) Ring Replacement: The phenyl group can be replaced by other aromatic or heteroaromatic rings such as pyridine (B92270), thiophene, or furan (B31954) to introduce different electronic distributions and potential hydrogen bonding interactions. researchgate.netdrughunter.com

Tertiary Hydroxyl Group Replacement: The hydroxyl group is a key functional group that can act as a hydrogen bond donor and acceptor. It can be replaced by other groups to probe the importance of this interaction. For example, replacing the -OH with an -NH₂ group introduces a basic center, while replacement with a fluorine atom maintains a polar interaction but removes the hydrogen bond donating capability. nih.gov In some contexts, a primary amide has been shown to be an effective bioisostere for a hydroxyl group. nih.gov

Lactone Carbonyl Oxygen Replacement: The carbonyl oxygen can be replaced with sulfur to form a thiolactone, which alters the electronics and hydrogen bonding capacity of the group.

Lactone Ring Oxygen Replacement: Replacing the ring oxygen with a nitrogen atom would yield a γ-lactam (a pyrrolidin-2-one derivative), fundamentally changing the molecule's properties, including its hydrogen bonding capacity and chemical stability.

Original GroupBioisosteric ReplacementRationale
Phenyl RingPyridyl RingIntroduce nitrogen for H-bonding, alter electronics, improve solubility
Phenyl RingThiophene RingAlter ring size and electronics
Hydroxyl (-OH)Amino (-NH₂)Change from H-bond donor/acceptor to basic H-bond donor
Hydroxyl (-OH)Fluorine (-F)Act as H-bond acceptor only, increase metabolic stability
Lactone Carbonyl (C=O)Thiocarbonyl (C=S)Alter electronics and H-bond accepting ability
Lactone Ring Oxygen (-O-)Amine (-NH-)Creates a lactam, introduces H-bond donor capability

Design and Synthesis of Analogues (e.g., Nitrogen Analogues, Fused Systems)

Beyond simple derivatization, the design of more complex analogues involves significant alterations to the core scaffold. This can include the introduction of different heteroatoms or the creation of fused ring systems to produce more rigid structures.

Nitrogen analogues, such as γ-lactams (pyrrolidin-2-ones), are a common strategy. The synthesis of a 3-benzyl-3-hydroxy-pyrrolidin-2-one would require a different synthetic approach, likely involving amino acid precursors or cyclization of aminoketones. The presence of the N-H bond in the lactam provides an additional hydrogen bond donor site, which can be crucial for biological activity. Further substitution on the nitrogen atom allows for another vector for chemical modification.

Fused systems represent another class of analogues where the dihydrofuran-2-one ring is annulated to another ring system, such as a benzene (B151609) or pyridine ring. This creates a more rigid, planar structure which can improve binding affinity by reducing the entropic penalty of binding. The synthesis of benzofuran-fused heterocycles is an active area of research, often employing cycloaddition or cyclization reactions as key steps. researchgate.netorganic-chemistry.org For example, a derivative could be designed where the furanone ring is fused to an indole (B1671886) or quinoline (B57606) system, creating a novel polycyclic scaffold.

Quantitative Structure-Activity Relationships (QSAR) in Related Furanones

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. srce.hr For furanone derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to understand the structural requirements for various biological activities, such as antibacterial effects or enzyme inhibition. researchgate.netnih.gov

In a typical 3D-QSAR study on furanone derivatives, the following observations are common:

Steric Fields: Contour maps often reveal that bulky substituents are either favorable or unfavorable in specific regions. For instance, studies on 5-aryl-3(2H)-furanone derivatives as COX-2 inhibitors indicated that steric bulk plays a significant role in determining activity. srce.hr

Electrostatic Fields: The distribution of charges is critical. Electron-withdrawing or electron-donating groups are often shown to be important in particular areas of the molecule, suggesting key electrostatic interactions with a biological target.

Hydrophobic Fields: The lipophilicity of substituents can significantly impact activity, and QSAR models can quantify this relationship.

A 2D-QSAR study on furanone derivatives with cyclooxygenase-2 (COX-2) inhibitory activity identified that descriptors like the retention index for six-membered rings and polar surface area play a significant role in biological activity. researchgate.net The statistical robustness of these models is crucial and is evaluated using parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²).

QSAR Study on Furanone SeriesBiological ActivityModel TypeKey Statistical ParametersFindings Summary
Antibacterial Furanones researchgate.netAntibacterial (MIC)3D-QSAR (PLS)r² = 0.8699, q² = 0.8224Steric and electronic descriptors were key predictors of activity.
COX-2 Inhibitors srce.hrCOX-2 Inhibition (pIC₅₀)3D-QSAR (CoMFA/CoMSIA)N/ASteric, electrostatic, hydrophobic, and H-bond donor fields were significant.
COX-2 Inhibitors researchgate.netCOX-2 Inhibition2D & 3D QSAR (kNN MFA)2D: r² = 0.840, q² = 0.773; 3D: r² = 0.7622, q² = 0.7031Polar surface area and presence of oxygen atoms were important in the 2D model.

These QSAR models provide valuable predictive power, enabling the rational design of new furanone derivatives with potentially enhanced activity before their synthesis is undertaken. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, predominantly based on Density Functional Theory (DFT), are a cornerstone of modern chemical research. These methods are employed to predict the geometry, electronic structure, and various other properties of molecules with a high degree of accuracy. For a molecule like 3-Benzyl-3-hydroxy-dihydro-furan-2-one, DFT calculations, often using functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), would be the standard approach to obtain reliable theoretical data. nih.govdergipark.org.trsci-hub.se

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, a process known as geometry optimization. nih.gov This involves finding the minimum energy structure on the potential energy surface. For this compound, which possesses rotatable bonds, a conformational analysis is crucial. dergipark.org.tr This involves systematically rotating key dihedral angles to identify all possible low-energy conformers. nih.gov

The potential energy surface can be scanned by varying specific dihedral angles, such as those associated with the benzyl (B1604629) group, to locate the global minimum energy conformer, which is the most stable arrangement of the molecule in the gas phase. nih.gov The optimized geometric parameters, including bond lengths and bond angles, for the most stable conformer would then be determined. These theoretical values can be compared with experimental data if available, for instance, from X-ray crystallography. nih.gov

Table 1: Representative Optimized Geometrical Parameters for a Dihydrofuran-2-one Derivative (Illustrative) (Note: Data for the specific title compound is not available in published literature; this table is for illustrative purposes.)

ParameterBond/AngleCalculated Value (B3LYP/6-311G(d,p))
Bond LengthC=O1.21 Å
C-O (lactone)1.35 Å
C-C (lactone)1.54 Å
C-OH1.43 Å
Bond AngleO=C-O120.5°
C-C-C (lactone)105.2°
Dihedral AngleC-C-C-O (lactone)15.3°

Electronic Structure Analysis (HOMO-LUMO, Charge Distribution)

Understanding the electronic structure of a molecule is key to predicting its reactivity. This analysis typically involves examining the distribution of electrons and the nature of the molecular orbitals.

The Mulliken population analysis is a common method to calculate the partial charges on each atom in the molecule. niscpr.res.in This provides insight into the electrostatic properties and potential reactive sites. For this compound, one would expect the oxygen atoms of the carbonyl, hydroxyl, and ether groups to carry negative charges, while the carbon atoms bonded to them and the hydrogen atoms would be positively charged. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of the molecule's kinetic stability and chemical reactivity. niscpr.res.inscirp.org A small energy gap suggests that the molecule is more reactive. nih.govnih.gov

Table 2: Calculated Electronic Properties for a Dihydrofuran-2-one Derivative (Illustrative) (Note: Data for the specific title compound is not available in published literature; this table is for illustrative purposes.)

PropertyValue (eV)
HOMO Energy-6.85
LUMO Energy-1.23
HOMO-LUMO Energy Gap (ΔE)5.62

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory utilizes the properties of the HOMO and LUMO to predict the reactivity of a molecule. rjptonline.org The spatial distribution of the HOMO and LUMO indicates the likely sites for electrophilic and nucleophilic attack, respectively.

For this compound, the HOMO is expected to be localized primarily on the benzyl ring and the oxygen atoms, which are electron-rich regions. Conversely, the LUMO is likely to be distributed over the carbonyl group of the lactone ring, which is an electron-deficient center. malayajournal.org The analysis of these orbitals provides a qualitative understanding of how the molecule will interact with other chemical species. The energy of these frontier orbitals is also used to calculate global reactivity descriptors such as chemical potential, hardness, and electrophilicity index, which further quantify the molecule's reactivity. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It is a valuable tool for identifying the regions of a molecule that are rich or poor in electrons. researchgate.netresearchgate.net

In an MEP map, different colors are used to represent different values of the electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. malayajournal.org

For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the carbonyl and hydroxyl groups, highlighting them as sites for electrophilic interaction. nih.govnih.gov The hydrogen atoms, particularly the one in the hydroxyl group, would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack.

Spectroscopic Property Predictions

Computational methods are also extensively used to predict the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra.

Vibrational Spectra Simulations (IR, Raman)

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing its vibrational modes. cardiff.ac.uk Quantum chemical calculations can simulate these spectra by calculating the harmonic vibrational frequencies and their corresponding intensities. researchgate.netglobalresearchonline.net

The calculated vibrational frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, it is common practice to scale the calculated frequencies with an appropriate scaling factor to improve the agreement with experimental data. scifiniti.com The potential energy distribution (PED) analysis is also performed to provide a detailed assignment of the vibrational modes to specific atomic motions within the molecule. researchgate.net

Table 3: Representative Calculated Vibrational Frequencies for a Dihydrofuran-2-one Derivative (Illustrative) (Note: Data for the specific title compound is not available in published literature; this table is for illustrative purposes.)

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)IR Intensity (km/mol)Raman Activity (Å⁴/amu)Assignment
ν(O-H)355085.215.6O-H stretching
ν(C-H) aromatic305015.8120.5C-H stretching
ν(C=O)1780250.630.2C=O stretching
δ(CH₂)145025.310.8CH₂ scissoring
ν(C-O) lactone1150180.120.7C-O stretching

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical predictions of 1H and 13C NMR chemical shifts are a cornerstone of computational chemistry for structural elucidation. The primary method for this is the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with Density Functional Theory (DFT).

A computational study would involve optimizing the 3D geometry of this compound using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). Following optimization, GIAO calculations would be performed on the resulting low-energy conformer to compute the isotropic magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS). The accuracy of these predictions is often improved by performing calculations that simulate solvent effects, using models like the Polarizable Continuum Model (PCM).

For this compound, this would yield a table of predicted chemical shifts for each unique proton and carbon atom. These theoretical values could then be compared against experimental data to confirm the molecular structure, assign specific resonances, and understand how the electronic environment of each nucleus is influenced by the benzyl, hydroxyl, and lactone functionalities. However, no such specific computational data has been published.

UV-Visible Absorption Spectra (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra of molecules. This analysis helps in understanding the electronic transitions between molecular orbitals.

The process begins with the ground-state optimized geometry of the molecule. TD-DFT calculations are then performed to compute the vertical excitation energies, oscillator strengths (which relate to peak intensity), and the corresponding absorption wavelengths (λmax). These calculations reveal the nature of the electronic transitions, such as n → π* or π → π*, by identifying the specific molecular orbitals involved (e.g., Highest Occupied Molecular Orbital - HOMO, Lowest Unoccupied Molecular Orbital - LUMO).

A theoretical UV-Visible spectrum for this compound would show the predicted λmax values, which could be correlated with experimental spectra to understand the photophysical properties of the compound. Analysis of the involved orbitals would provide insight into how the phenyl ring and the lactone carbonyl group contribute to the electronic transitions. Currently, there are no published TD-DFT studies specific to this compound.

Mechanistic Insights from Computational Modeling

Computational modeling is invaluable for elucidating reaction mechanisms, providing details that are often inaccessible through experimental means alone.

Transition State Characterization

To understand the kinetics of a chemical reaction, such as the synthesis of this compound, it is crucial to identify and characterize the transition state (TS). A transition state is a first-order saddle point on the potential energy surface. Computational methods are used to locate this structure, and its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Further analysis, such as Intrinsic Reaction Coordinate (IRC) calculations, can confirm that the identified TS connects the reactants and products.

Reaction Energy Profiles and Free Energy Diagrams

By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. These profiles, often depicted as free energy diagrams, illustrate the energy changes throughout a proposed reaction pathway. The height of the energy barrier at the transition state (the activation energy) determines the reaction rate. Comparing the energies of different possible pathways allows for the prediction of the most favorable mechanism and can explain observed regioselectivity or stereoselectivity. For the synthesis of this compound, such a diagram would clarify the energetic feasibility of its formation, but specific computational studies detailing these profiles are not available.

Non-Linear Optical (NLO) Properties Investigations

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational chemistry can predict the NLO response of a molecule by calculating properties like the dipole moment (μ), polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. These parameters quantify how the charge distribution of a molecule is distorted by an external electric field. Molecules with large hyperpolarizability values are potential candidates for NLO materials. DFT calculations are commonly employed to compute these properties. An investigation into this compound would determine its potential as an NLO material, but no such theoretical studies have been reported.

Molecular Dynamics Simulations (if applicable for interactions)

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, intermolecular interactions, and the influence of a solvent.

For this compound, MD simulations could be particularly useful for studying its interactions with a solvent (like water) or a biological target, such as an enzyme active site. sci-hub.se These simulations would reveal preferred solvation structures, hydrogen bonding dynamics involving the hydroxyl group and carbonyl oxygen, and the conformational flexibility of the benzyl group. sci-hub.se While MD studies have been conducted on the parent γ-butyrolactone to understand its interactions and dynamics in solution, no simulations specific to the 3-benzyl-3-hydroxy substituted derivative are available in the literature. sci-hub.se

Advanced Spectroscopic and Analytical Techniques for Research Characterization

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 3-Benzyl-3-hydroxy-dihydro-furan-2-one, with a nominal mass of 192 g/mol , HRMS would provide the exact mass, allowing for the unambiguous determination of its elemental composition (C₁₁H₁₂O₃).

Expected HRMS Data and Fragmentation:

In a typical HRMS experiment using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ or other adducts would be observed. The high mass accuracy of the measurement (typically to within 5 ppm) allows for the differentiation between isobaric compounds—molecules with the same nominal mass but different elemental compositions.

Table 1: Predicted HRMS Data for this compound

Ion Predicted Exact Mass
[C₁₁H₁₂O₃+H]⁺ 193.0808
[C₁₁H₁₂O₃+Na]⁺ 215.0628

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be employed to fully characterize this compound.

Predicted ¹H and ¹³C NMR Chemical Shifts:

Based on the analysis of related γ-butyrolactone structures, the following chemical shifts can be predicted:

¹H NMR: The protons of the benzyl (B1604629) group would appear in the aromatic region (δ 7.2-7.5 ppm). The benzylic methylene (B1212753) protons would likely be diastereotopic due to the adjacent chiral center and appear as two distinct signals. The protons on the lactone ring would have characteristic shifts, with the protons adjacent to the oxygen atom being the most deshielded. The hydroxyl proton would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

¹³C NMR: The carbonyl carbon of the lactone would be observed at a downfield chemical shift (δ ~175-180 ppm). The quaternary carbon bearing the benzyl and hydroxyl groups would also have a characteristic shift. The carbons of the benzyl group and the lactone ring would appear at their expected chemical shifts.

2D NMR experiments are crucial for establishing the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to identify the spin systems of the lactone ring and the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms, allowing for the unambiguous assignment of the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be essential for determining the relative stereochemistry of the molecule by observing NOEs between the benzyl group and the protons on the lactone ring.

Table 2: Expected 2D NMR Correlations for this compound

Experiment Key Expected Correlations
COSY Correlations between adjacent protons on the lactone ring.
HSQC Correlation of each proton signal to its directly bonded carbon signal.
HMBC Correlations from benzylic protons to aromatic carbons and the C3 and C2 carbons of the lactone.

| NOESY | Spatial correlations between the benzyl group protons and the protons on the lactone ring, which would help in determining the preferred conformation and relative stereochemistry. |

Solid-State NMR (ssNMR) can provide valuable information about the structure and dynamics of molecules in the solid state. For this compound, ssNMR could be used to study polymorphism, where different crystalline forms of the same compound can exhibit different physical properties. ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) is a common ssNMR technique that would provide a high-resolution ¹³C spectrum of the solid sample. Any differences in the chemical shifts observed in the ssNMR spectrum compared to the solution-state NMR spectrum could indicate different conformations or intermolecular interactions in the solid state. Studies on other lactones have shown that solid-state NMR can distinguish between different molecules in the crystal lattice. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups.

IR Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band for the carbonyl group (C=O) of the γ-lactone, typically appearing in the range of 1760-1800 cm⁻¹. A broad absorption band corresponding to the hydroxyl group (O-H) stretching vibration would be expected in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy would also show a characteristic band for the carbonyl group. The aromatic ring stretching vibrations of the benzyl group would give rise to distinct signals in the Raman spectrum, typically in the 1600-1450 cm⁻¹ region.

Table 3: Predicted Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H Stretching 3200-3600 (broad)
C-H (aromatic) Stretching 3000-3100
C-H (aliphatic) Stretching 2850-3000
C=O (lactone) Stretching 1760-1800 (strong)

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound can be grown, XRD analysis would provide precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. Furthermore, it would unequivocally establish the relative stereochemistry of the substituents on the lactone ring. While a crystal structure for the exact title compound is not available, a search for related structures reveals that the crystal structure of a compound containing a 3-benzyl-substituted heterocyclic ring has been reported, providing insights into the potential packing and intermolecular interactions. nih.gov

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism - ECD) for Absolute Configuration (if chiral)

This compound possesses a chiral center at the C3 position of the lactone ring. Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for determining the absolute configuration of chiral molecules.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting spectrum is highly sensitive to the stereochemistry of the molecule. By comparing the experimental ECD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., (R) or (S)), the absolute configuration can be determined. For 3-aryl-substituted-γ-butyrolactones, ECD has been successfully used to assign the absolute configuration. unipv.it The ECD spectrum of this compound would be expected to show Cotton effects corresponding to the electronic transitions of the phenyl chromophore and the lactone carbonyl group.

Table 4: List of Compounds Mentioned

Compound Name
This compound
γ-butyrolactone

Thermal Analysis Techniques (e.g., TGA, DSC) for Purity and Stability Research

Thermal analysis techniques are pivotal in characterizing the purity and stability of pharmaceutical compounds and other chemical entities. For this compound, methods such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) offer critical insights into its thermal properties. These analyses are essential for determining processing parameters, storage conditions, and understanding the compound's degradation profile.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is particularly useful for determining the thermal stability and composition of this compound. By precisely monitoring mass loss, researchers can identify the temperatures at which the compound degrades.

A typical TGA experiment would involve heating a small sample of this compound at a constant rate in an inert atmosphere (e.g., nitrogen) to observe its decomposition pattern. The resulting TGA curve plots mass percentage against temperature. The onset temperature of decomposition is a key indicator of the compound's thermal stability. Multi-step degradation processes, if any, would appear as distinct mass loss steps on the thermogram, each corresponding to the cleavage of specific chemical bonds or the loss of particular functional groups.

While specific experimental TGA data for this compound is not widely available in published literature, a hypothetical analysis can illustrate the expected findings. The initial mass loss would likely be attributed to the loss of the hydroxyl group and subsequent fragmentation of the molecule. The benzyl and furanone rings would likely decompose at higher temperatures.

Hypothetical TGA Data for this compound

Temperature Range (°C) Mass Loss (%) Associated Degradation Event
150 - 250 ~9.5% Initial loss of the hydroxyl group as water.
250 - 400 ~47.8% Decomposition and loss of the benzyl group.

This table is illustrative and based on the chemical structure of the compound. Actual experimental values may vary.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is employed to study thermal transitions such as melting, crystallization, and glass transitions. For this compound, DSC is instrumental in determining its melting point, which is a crucial indicator of purity.

A sharp melting peak on a DSC thermogram indicates a highly pure, crystalline substance. Impurities typically cause a broadening of the melting peak and a depression of the melting point. The heat of fusion, calculated from the area of the melting peak, provides further information about the crystal lattice energy of the compound.

In a DSC analysis of this compound, the sample would be heated at a controlled rate. The resulting thermogram would show an endothermic peak corresponding to the melting of the compound. The onset and peak temperatures of this event would define the melting point range. Any exothermic events observed at higher temperatures could indicate decomposition, which can be correlated with TGA data for a comprehensive thermal profile. Theoretical studies on the thermal decomposition of furanones suggest that ring-opening can be an initial step in the degradation process.

Hypothetical DSC Data for this compound

Thermal Event Onset Temperature (°C) Peak Temperature (°C) Enthalpy (J/g)
Melting 85.2 88.5 120.4

This table is illustrative and based on general characteristics of similar organic compounds. Actual experimental values may vary.

Together, TGA and DSC provide a comprehensive understanding of the thermal behavior of this compound, which is invaluable for its development and quality control.

Biological Activity Research Mechanistic and Target Oriented

Investigation of Antimicrobial Activities

While direct studies on the antimicrobial properties of 3-Benzyl-3-hydroxy-dihydro-furan-2-one are limited, the broader class of furanone and γ-butyrolactone derivatives has demonstrated a range of antimicrobial effects. These findings provide a basis for inferring the potential activities of the target compound.

Bacterial Inhibition Mechanisms

Research into furanone derivatives has revealed their potential as antibacterial agents. For instance, various synthetic γ-butyrolactones have shown activity against both Gram-positive and Gram-negative bacteria. Studies on related structures suggest that the furanone ring is a key pharmacophore that may contribute to antibacterial action. The presence of a benzyl (B1604629) group, as in this compound, is also a common feature in many antimicrobial compounds, potentially enhancing its interaction with bacterial targets.

The following table summarizes the antibacterial activity of some furanone and γ-butyrolactone derivatives against various bacterial strains, illustrating the potential of this class of compounds.

Compound Class Bacterial Strain Activity
γ-Butyrolactone Derivatives Bacillus subtilis Active
γ-Butyrolactone Derivatives Staphylococcus aureus Active
γ-Butyrolactone Derivatives Pseudomonas aeruginosa Active
γ-Butyrolactone Derivatives Escherichia coli Active

Antifungal Activity Studies

The furanone scaffold is present in numerous natural and synthetic compounds exhibiting antifungal properties. Research on α-methylene-γ-butyrolactone derivatives, for example, has shown that these compounds can possess significant antifungal activity. A study on E-β-benzyl-α-benzylidene-γ-butyrolactone derivatives highlighted their effectiveness against phytopathogenic fungi, with some derivatives showing high potency. nih.gov This suggests that the benzyl and γ-butyrolactone moieties are important for antifungal action. nih.gov The structural similarities imply that this compound could also exhibit activity against various fungal species.

The table below presents the antifungal activity of a related benzylidene-γ-butyrolactone derivative against a phytopathogenic fungus.

Derivative Fungal Strain EC50 (μM)
(2-OCH3, 4'-CH3)-derivative of E-β-benzyl-α-benzylidene-γ-butyrolactone Alternaria alternata 0.1-0.3
(2-OCH3, 4'-CF3)-derivative of E-β-benzyl-α-benzylidene-γ-butyrolactone Alternaria alternata 0.1-0.3
(2-OCH3, 6-CH3, 4'-OCH3)-derivative of E-β-benzyl-α-benzylidene-γ-butyrolactone Alternaria alternata 0.1-0.3
(2-OCH3, 6-F, 4'-OCH3)-derivative of E-β-benzyl-α-benzylidene-γ-butyrolactone Alternaria alternata 0.1-0.3

Anti-Parasitic Activity (e.g., Trypanocidal, Antileishmanial)

While direct evidence of the anti-parasitic activity of this compound is not available, studies on related dihydrofuran derivatives have shown promise. For instance, certain dihydrofuran scaffolds have been investigated for their leishmanicidal activity. These findings suggest that the dihydrofuran core could be a valuable template for the development of new anti-parasitic agents. However, research on other classes of compounds, such as aliphatic diamine derivatives, has also demonstrated potent leishmanicidal and trypanocidal effects, indicating the diversity of structures with anti-parasitic potential.

Anti-Inflammatory Mechanisms

The anti-inflammatory potential of this compound can be inferred from studies on structurally similar compounds, which have been shown to modulate key inflammatory pathways and enzymes.

Enzyme Inhibition Studies (e.g., Cyclooxygenase)

The cyclooxygenase (COX) enzymes are primary targets for anti-inflammatory drugs. Research on a series of 2,2-dimethyl-4,5-diaryl-3(2H)furanone derivatives has demonstrated their ability to selectively inhibit COX-2. nih.gov This selectivity is a desirable trait in anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. Given that this compound shares the furanone core, it is plausible that it could also exhibit inhibitory activity against COX enzymes.

The following table shows the COX-2 inhibitory activity of a representative furanone derivative.

Compound COX-2 Inhibition (IC50 in µM)

Cellular Pathway Modulation in in vitro Models

A study on a closely related compound, 3-benzyl-5-((2-nitrophenoxy)methyl)dihydrofuran-2(3H)-one (3BDO), provides significant insight into the potential cellular anti-inflammatory mechanisms of this compound. Research has shown that 3BDO can protect against Aβ25-35-induced cytotoxicity by inhibiting the production of reactive oxygen species (ROS) and the process of autophagy. nih.gov Furthermore, this γ-butyrolactone derivative has been found to possess memory-rescuing and Aβ lowering activities in the brain, suggesting its potential in neuroinflammatory conditions. nih.gov

The table below summarizes the observed effects of the related compound 3BDO on cellular pathways.

Compound Cellular Effect Implication
3-benzyl-5-((2-nitrophenoxy)methyl)dihydrofuran-2(3H)-one (3BDO) Inhibition of ROS production Anti-oxidative stress
3-benzyl-5-((2-nitrophenoxy)methyl)dihydrofuran-2(3H)-one (3BDO) Inhibition of autophagy Modulation of cellular degradation pathways

Cellular Research on Cytotoxic Activities

The potential of furanone derivatives as cytotoxic agents against cancer cells has been a key area of investigation. In vitro studies on compounds structurally related to this compound have provided insights into their anti-cancer effects.

Effects on Cancer Cell Lines (in vitro studies)

Research on analogues of 3-Benzyl-furan-2(5H)-one has demonstrated moderate cytotoxic activity against a panel of human cancer cell lines. nih.govnih.gov A study investigating a series of these compounds reported their inhibitory effects on the growth of HL-60 (promyelocytic leukemia), HCT-8 (ileocecal adenocarcinoma), SF295 (glioblastoma), and MDA-MB-435 (melanoma) cell lines. nih.govnih.gov The cytotoxic activity was evaluated using the MTT assay, a colorimetric assay for assessing cell metabolic activity. nih.gov

The results indicated that the cytotoxic potency of these compounds is influenced by the nature of the chemical groups attached to the furanone ring. nih.gov For instance, the presence of a hydroxyl (OH) group, which is a key feature of this compound, appeared to be associated with increased bioactivity in the tested analogues. nih.gov One of the most potent compounds in the series, which featured a hydroxyl group, exhibited an IC50 value of 8.9 μM against the HL-60 cell line. nih.gov Another analogue with a hydroxyl group showed inhibitory effects across all four tested cell lines, with IC50 values ranging from 17.6 to 62.2 μM. nih.gov

Compound AnalogueCancer Cell LineIC50 (μM)
Analogue with meta-OH groupHL-6017.6 - 62.2
Analogue with meta-OH groupHCT-817.6 - 62.2
Analogue with meta-OH groupSF29517.6 - 62.2
Analogue with meta-OH groupMDA-MB-43517.6 - 62.2
Most potent analogue in seriesHL-608.9

Mechanisms of Cell Growth Inhibition and Apoptosis Induction

While direct studies on the mechanisms of action for this compound are not extensively documented, research on other furanone derivatives suggests that their cytotoxic effects may be mediated through the induction of apoptosis. For example, studies on other complex furanone-containing compounds have shown that they can trigger programmed cell death in cancer cells. This is often associated with the activation of caspases, a family of proteases that play a essential role in apoptosis. The induction of apoptosis is a key mechanism by which many anti-cancer agents eliminate malignant cells.

Immunomodulatory Research

The immunomodulatory properties of furanone derivatives have been explored, particularly their effects on mast cells, which are key players in allergic and inflammatory responses.

Mast Cell Degranulation Studies and Signaling Pathway Inhibition (e.g., mTORC2-Akt)

A study on a structurally related compound, 3-Benzyl-5-((2-nitrophenoxy) methyl)-dihydrofuran-2(3H)-one (3BDO), has provided significant insights into the potential immunomodulatory mechanisms of this class of molecules. nih.gov This research demonstrated that 3BDO suppresses the degranulation of mast cells mediated by the high-affinity IgE receptor (FcεRI). nih.gov Mast cell degranulation is a critical event in the allergic response, leading to the release of inflammatory mediators such as histamine and β-hexosaminidase. nih.gov

The inhibitory effect of 3BDO on mast cell degranulation was linked to its influence on the mammalian target of rapamycin (mTOR) signaling pathway. nih.gov Specifically, 3BDO was found to decrease the activation of the mTORC2-Akt signaling pathway while increasing mTOR complex 1 (mTORC1) signaling. nih.gov The mTOR pathway is a crucial regulator of various cellular processes, including immune cell function. The inhibition of the mTORC2-Akt axis by 3BDO suggests a specific mechanism by which this furanone derivative can modulate mast cell activity. nih.gov Further research on 3-benzyloxymethyl-5H-furan-2-one has also indicated its ability to stabilize mast cells, reinforcing the potential for this class of compounds to inhibit mast cell degranulation. mdpi.comnih.gov

Impact on Cytokine Release in Cellular Systems

In addition to inhibiting degranulation, the aforementioned study on 3BDO also revealed its impact on the release of pro-inflammatory cytokines from mast cells. nih.gov The administration of 3BDO led to a decrease in the release of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) from murine bone marrow-derived mast cells (BMMCs) following FcεRI cross-linking. nih.gov IL-6 and TNF-α are potent inflammatory cytokines that contribute to the late-phase allergic reaction and other inflammatory conditions.

The study suggested that 3BDO negatively regulates both degranulation and cytokine release through distinct mechanisms. nih.gov This highlights the potential for furanone derivatives to exert a multi-faceted immunomodulatory effect by targeting different aspects of mast cell activation.

CompoundBiological EffectAffected Signaling Pathway/Mediator
3-Benzyl-5-((2-nitrophenoxy) methyl)-dihydrofuran-2(3H)-one (3BDO)Suppression of mast cell degranulationInhibition of mTORC2-Akt
3-Benzyl-5-((2-nitrophenoxy) methyl)-dihydrofuran-2(3H)-one (3BDO)Decreased release of pro-inflammatory cytokinesReduced IL-6 and TNF-α
3-benzyloxymethyl-5H-furan-2-oneMast cell stabilizationInhibition of degranulation

Enzyme Interaction and Inhibition Studies

The furanone scaffold is present in a variety of compounds that have been investigated as enzyme inhibitors. While specific studies on the enzyme inhibitory activity of this compound are limited, research on other furanone derivatives has shown their potential to interact with and inhibit various enzymes. For example, certain furan (B31954) chalcones, which contain a furanone ring, have been identified as inhibitors of the enzyme urease. This suggests that the furanone core can serve as a valuable template for the design of novel enzyme inhibitors. Further research is needed to determine if this compound exhibits similar inhibitory activities against specific enzymatic targets.

Binding Affinity and Kinetic Analysis

No specific data regarding the binding affinity or kinetic analysis of this compound with any biological target was found in the available literature.

Role of Specific Functional Groups in Enzyme Binding

Information detailing the role of the benzyl and hydroxyl functional groups of this compound in enzyme binding is not available.

Examples: EGFR Tyrosine Kinase Inhibition

There is no available research to suggest or confirm that this compound acts as an inhibitor of EGFR tyrosine kinase.

Molecular Mechanism of Action Research

Binding Interactions with Biomolecules (Proteins, DNA, RNA)

Specific studies on the binding interactions of this compound with proteins, DNA, or RNA have not been identified.

Interference with Metabolic Processes in Target Organisms

No information is available concerning the interference of this compound with metabolic processes in any target organisms.

Influence on Gene Expression Pathways

There is no research available that describes the influence of this compound on any gene expression pathways.

Subcellular Localization Studies

The specific subcellular distribution of this compound has not been empirically determined. The localization of a small molecule within a cell is dictated by its physicochemical properties—such as lipophilicity, size, and charge—which govern its ability to passively diffuse across or be actively transported through various cellular and organellar membranes. Based on the activities of similar furanone-containing molecules, several subcellular compartments could be considered as potential sites of accumulation or action.

Cytoplasm: As the primary site of many metabolic and signaling pathways, the cytoplasm is a probable location for the compound to exert its effects. Many cytotoxic furanone analogues initiate apoptosis through mechanisms involving cytoplasmic proteins.

Mitochondria: Research on other cytotoxic furanone derivatives has shown that they can induce apoptosis through the mitochondrial pathway. tandfonline.com This involves a reduction in the mitochondrial membrane potential (ΔΨm), suggesting that these compounds may directly or indirectly interact with mitochondrial components. tandfonline.com Therefore, the mitochondria represent a key potential site of action for this compound.

Nucleus: Some furanone compounds have demonstrated the ability to induce DNA damage, including strand breaks and the formation of adducts like 8-hydroxy-2'-deoxyguanosine. nih.gov For a compound to have such an effect, it would need to traverse the nuclear envelope and accumulate within the nucleus.

Cell Membrane: The lipophilic nature of the furanone core could facilitate interaction with or partitioning into the lipid bilayer of the cell membrane, potentially affecting membrane-bound proteins or signaling complexes.

Future research would likely employ techniques such as high-resolution fluorescence microscopy with a fluorescently tagged analogue of the compound or subcellular fractionation followed by quantification using mass spectrometry to definitively determine its localization.

Table 1: Hypothetical Subcellular Localization of this compound Based on Related Compounds

Subcellular CompartmentRationale for Potential LocalizationSupporting Evidence from Related Compounds
Cytoplasm Site of numerous metabolic enzymes and signaling proteins that could be potential targets.General site of action for many xenobiotics; location of key signaling proteins targeted by lactones (e.g., NF-κB pathway). mdpi.com
Mitochondria Implicated as a key organelle in the apoptotic activity of other furanone analogues.Furanone analogues have been shown to decrease mitochondrial membrane potential and trigger the caspase-dependent mitochondrial apoptotic pathway. tandfonline.com
Nucleus Necessary location for compounds that directly interact with or damage DNA.Prooxidant furanones can cause DNA strand scission and the formation of base adducts in the presence of metal ions. nih.gov

Target Identification and Validation Research

Identifying the specific molecular targets of this compound is crucial for understanding its mechanism of action. While direct targets have not been identified, the furanone (or butenolide) scaffold is known to interact with a variety of biological molecules, suggesting several potential classes of targets. nih.gov The γ-lactone ring, in particular, is an electrophilic moiety that can react with nucleophilic residues in proteins, such as cysteine, leading to covalent modification and modulation of protein function. mdpi.com

Potential Molecular Targets Inferred from Related Lactone Compounds:

Signaling Proteins and Transcription Factors: Sesquiterpene lactones, which also contain an α,β-unsaturated γ-lactone ring, are known to inhibit the NF-κB signaling pathway by covalently modifying critical cysteine residues on the IκB kinase β (IKKβ) subunit and the p65 (RelA) subunit of NF-κB. mdpi.com Another study demonstrated that the sesquiterpene lactone alantolactone could selectively down-regulate the expression of Tumor Necrosis Factor Receptor 1 (TNF-R1). mdpi.com This suggests that key proteins in inflammatory and cell survival pathways could be targets.

DNA and Associated Enzymes: The prooxidant action observed in some furanones suggests that DNA could be a direct or indirect target. nih.gov These compounds can generate reactive oxygen species (ROS), leading to oxidative damage to DNA. nih.gov Additionally, enzymes that regulate DNA topology, such as topoisomerases, have been investigated as potential targets for other furanone derivatives. researchgate.net

Quorum Sensing Regulators: In bacteria, furanones are well-known for their ability to interfere with quorum sensing (QS), a cell-to-cell communication system. They often act as antagonists of transcriptional regulators like LasR in Pseudomonas aeruginosa, thereby inhibiting biofilm formation and virulence. nih.govmdpi.com This highlights the potential for furanones to bind specifically to ligand-binding pockets in proteins.

The process of target identification and validation for a novel compound like this compound would involve a combination of modern techniques. Methods such as affinity chromatography, activity-based protein profiling (ABPP), and cellular thermal shift assays (CETSA) could be used to identify binding partners. frontiersin.org Once potential targets are identified, validation would follow using techniques like genetic knockdown (siRNA), in vitro binding assays with purified proteins, and measuring the effect of the compound on the specific activity of the target protein.

Table 2: Potential Molecular Targets for this compound Based on Furanone/Lactone Research

Potential Target ClassSpecific Examples from LiteraturePutative Mechanism of Action
Signaling Pathway Proteins IκB kinase β (IKKβ), RelA (p65), TNF-R1Covalent modification of cysteine residues via Michael addition, leading to inhibition of protein function or altered protein expression. mdpi.com
DNA and Associated Proteins DNA, TopoisomerasesIndirect damage via ROS generation; potential direct inhibition of enzyme function. nih.govresearchgate.net
Bacterial Regulatory Proteins LasR Transcriptional RegulatorCompetitive binding to the active site, antagonizing the binding of the natural ligand. nih.govmdpi.com
Mitochondrial Proteins Components of the electron transport chain or mitochondrial permeability transition pore.Disruption of mitochondrial function, leading to a decrease in membrane potential and initiation of apoptosis. tandfonline.com

Potential Applications in Research and Development

Role as a Synthetic Intermediate for Complex Molecules

The class of compounds to which 3-Benzyl-3-hydroxy-dihydro-furan-2-one belongs, the 3-hydroxy-γ-butyrolactones, are highly valued as chiral building blocks in organic synthesis. nih.govresearchgate.net These structures serve as precursors for a wide array of complex, biologically active molecules. The enantiomerically pure forms of these lactones are particularly sought after for the synthesis of pharmaceuticals where specific stereochemistry is crucial for therapeutic activity.

The reactivity of the hydroxyl group and the lactone moiety in this compound allows for a variety of chemical transformations. This makes it a flexible starting point for the synthesis of more intricate molecular architectures. For instance, the hydroxyl group can be derivatized or replaced to introduce new functionalities, while the lactone ring can be opened to yield linear structures with multiple stereocenters. This versatility is a key reason why γ-butyrolactone motifs are considered crucial intermediates in the production of value-added chemicals and complex molecules. acs.org

Application in Material Science Research

Currently, there is limited published research specifically detailing the application of this compound in material science. However, the broader family of lactones is utilized in the synthesis of polyesters and other polymers. The potential for this specific compound to be used as a monomer or a modifying agent in polymer chemistry remains an area open for future investigation.

Chemical Biology Probes

While direct applications of this compound as a chemical biology probe have not been extensively reported, its core structure, the furanone ring, is a common motif in biologically active compounds. nih.govresearchgate.net This suggests that derivatives of this compound could be functionalized with reporter groups, such as fluorescent tags or biotin, to create probes for studying biological systems. These probes could potentially be used to identify protein targets, elucidate metabolic pathways, or visualize cellular processes.

Scaffold for Drug Discovery and Development (Pre-clinical research focus)

The γ-butyrolactone ring is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.gov This structural motif is present in a variety of natural products and FDA-approved drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antibiotic agents. nih.govderpharmachemica.com

The this compound structure is a promising scaffold for the development of new therapeutic agents. The benzyl (B1604629) group provides a lipophilic region that can be involved in hydrophobic interactions with biological targets, while the hydroxyl group offers a site for hydrogen bonding. These features, combined with the lactone core, provide a three-dimensional architecture that can be systematically modified to optimize binding affinity and selectivity for a variety of enzymes and receptors. cam.ac.uk

In preclinical research, libraries of compounds based on this scaffold can be synthesized and screened for activity against a wide range of biological targets. For example, derivatives of γ-butyrolactones have been investigated for their analgesic and cyclooxygenase (COX) inhibitory activity. derpharmachemica.com The development of novel derivatives of this compound could lead to the discovery of new drug candidates with improved efficacy and safety profiles. The oxazolidinone ring system, which shares structural similarities with the furanone core, is also considered a privileged structure in drug discovery, further highlighting the potential of such five-membered heterocyclic scaffolds. researchgate.net

Below is a table summarizing the key chemical properties of this compound.

PropertyValue
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
Appearance Solid
SMILES String O=C1OC(O)C1Cc2ccccc2
InChI Key YHCJIHRKFSPTOF-UHFFFAOYSA-N

Future Directions and Research Gaps

Unexplored Synthetic Routes

While established methods for synthesizing dihydrofuran-2-one cores exist, the exploration of more efficient, stereoselective, and environmentally benign synthetic routes for 3-Benzyl-3-hydroxy-dihydro-furan-2-one remains a significant research avenue. Many advanced synthetic strategies applied to other heterocyclic systems have yet to be systematically investigated for this specific compound.

Future research should focus on several promising areas:

Asymmetric Catalysis : The development of catalytic asymmetric routes to access enantiomerically pure forms of the molecule is of paramount importance. The chiral tertiary alcohol moiety presents a significant synthetic challenge and an opportunity for innovation in catalysis.

Multi-Component Reactions (MCRs) : Designing novel MCRs could provide rapid access to a library of analogues from simple starting materials in a single step, enhancing synthetic efficiency.

Flow Chemistry : The application of continuous flow synthesis could offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes.

Photoredox and Electrochemical Synthesis : These modern synthetic techniques could open up novel reaction pathways for constructing the dihydrofuran-2-one core or for its subsequent functionalization under mild conditions. beilstein-journals.org

Rearrangement Strategies : Investigating novel rearrangement reactions, such as those used in the synthesis of benzofuran (B130515) derivatives from chalcones, could provide unconventional and efficient pathways to the core structure. rsc.org

Table 1: Potential Unexplored Synthetic Strategies

Synthetic Strategy Potential Advantages Relevant Precedent/Concept
Asymmetric [4+1] Cycloaddition High stereocontrol, direct access to chiral core. Copper-catalyzed cycloadditions of enones and diazo compounds to form 2,3-dihydrofurans. organic-chemistry.org
Tandem Acylation/IMDAV Reactions Rapid construction of complex fused systems. Use of tandem acylation/intramolecular Diels-Alder reactions for isoindolo[2,1-a]quinazolines. researchgate.net
Heck Coupling with Isomerization Functionalization with aryl groups under mild conditions. Use of neopentyl phosphine (B1218219) ligands in Heck couplings of 2,3-dihydrofuran. organic-chemistry.org

Deeper Mechanistic Understanding of Reactions and Biological Interactions

A thorough understanding of the mechanisms governing the reactions and biological interactions of this compound is currently lacking. Such knowledge is crucial for optimizing synthetic reactions and for rationally designing new molecules with specific biological functions.

Reaction Mechanisms : Detailed kinetic and computational studies are needed to elucidate the pathways of its formation and derivatization. For instance, understanding the transition states and intermediates in cyclization reactions could lead to the development of more efficient catalysts and reaction conditions.

Biological Interactions : The furanone core is present in many biologically active compounds. ontosight.ai Preliminary theoretical studies on similar dihydrofuran-2-one derivatives suggest potential interactions with enzymes like monoamine oxidase B (MAO-B) and catechol-O-methyltransferase (COMT), which are relevant targets in neurodegenerative diseases. cerradopub.com.br Future research should aim to:

Identify Biological Targets : Employ unbiased screening methods to identify the specific proteins or cellular pathways with which this compound interacts.

Elucidate Binding Modes : Utilize techniques such as X-ray crystallography, NMR spectroscopy, and molecular docking to determine the precise binding mode of the compound to its biological targets. nih.gov

Structure-Activity Relationship (SAR) Studies : Synthesize a focused library of analogues to systematically probe the SAR, identifying the key structural features responsible for any observed biological activity. nih.gov

Development of Novel Derivatives with Enhanced Research Utility

The core structure of this compound is an ideal scaffold for the development of novel derivatives. By systematically modifying its functional groups, new compounds with tailored properties for chemical biology, medicinal chemistry, and materials science can be generated. mdpi.com The synthesis of various azaheterocycles from furanone precursors highlights the versatility of this scaffold. researchgate.net

Key strategies for derivatization include:

Modification of the Benzyl (B1604629) Group : Introducing various substituents (e.g., electron-donating or -withdrawing groups, halogens) onto the aromatic ring to modulate electronic properties and steric bulk.

Functionalization of the Hydroxyl Group : Esterification, etherification, or replacement of the hydroxyl group to explore its role in hydrogen bonding and to introduce new functionalities.

Alteration of the Lactone Ring : Ring-opening reactions to yield functionalized γ-hydroxy acids or conversion to other heterocyclic systems, such as pyrrolidones. researchgate.net

Table 2: Potential Classes of Derivatives and Their Research Utility

Derivative Class Structural Modification Potential Research Application
Substituted Benzyl Analogues Addition of functional groups to the phenyl ring. Probes for SAR studies; enhanced enzyme inhibition. nih.gov
Ester and Ether Prodrugs Acylation or alkylation of the 3-hydroxyl group. Improved bioavailability and pharmacokinetic profiling.
Fused Heterocyclic Systems Annulation reactions involving the lactone core. Development of novel anticancer or antimicrobial agents. nih.gov

Advanced Computational Model Development for Prediction and Design

Computational chemistry offers powerful tools to accelerate the research and development process, reducing the need for extensive trial-and-error experimentation. researchgate.net For this compound, the development of advanced computational models represents a significant opportunity.

Future efforts should be directed towards:

Quantitative Structure-Activity Relationship (QSAR) : Developing robust QSAR models to correlate the structural features of derivatives with their biological activities. This would enable the prediction of the potency of new, unsynthesized compounds. mdpi.com

Pharmacophore Modeling : Generating pharmacophore models based on active analogues to identify the essential three-dimensional arrangement of functional groups required for biological interaction. These models can then be used for virtual screening of compound libraries.

Machine Learning and AI : Employing machine learning algorithms to build predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. mdpi.com This can help prioritize the synthesis of derivatives with more drug-like characteristics.

De Novo Design : Using computational algorithms to design entirely new molecules based on the this compound scaffold that are optimized for binding to a specific biological target. nih.gov Computational analyses of similar benzyl derivatives have already proven useful in designing potent enzyme inhibitors. researchgate.net

Table 3: Application of Computational Models in Future Research

Computational Method Objective Expected Outcome
3D-QSAR/CoMFA Predict biological activity based on 3D structure. Guidance for designing more potent derivatives. researchgate.net
Molecular Dynamics (MD) Simulations Simulate the dynamic behavior of the ligand-protein complex. Understanding of binding stability and conformational changes.
Machine Learning (e.g., Neural Networks) Predict ADMET properties and potential toxicity. Early-stage filtering of compounds with poor pharmacokinetic profiles. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Benzyl-3-hydroxy-dihydro-furan-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via base-mediated alkylation or cyclization reactions. For example, NaH in THF at 0°C facilitates deprotonation and subsequent nucleophilic substitution, as demonstrated in the synthesis of structurally similar benzofuran derivatives . Optimization involves controlling stoichiometry (e.g., 1:1.1 molar ratio of substrate to base) and reaction temperature (0°C to room temperature) to minimize side products like over-alkylated species. Purity is enhanced by column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. How can the structural conformation of this compound be validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallization from ethanol/water mixtures yields diffraction-quality crystals. SCXRD data (e.g., C–C bond lengths: ~1.54 Å, torsion angles: ±5° deviations) confirm the dihydrofuran ring geometry and benzyl substituent orientation . Complementary techniques include 1^1H/13^13C NMR (e.g., hydroxy proton at δ 4.8–5.2 ppm, furanone carbonyl at δ 170–175 ppm) and IR (C=O stretch at ~1740 cm1^{-1}) .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase (70:30 v/v) achieves baseline separation. For trace analysis, LC-MS/MS in positive ion mode (m/z [M+H]+^+ ≈ 219) enhances sensitivity. Calibration curves (R2^2 > 0.995) are validated across 0.1–100 µg/mL .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be assessed, given its chiral center?

  • Methodological Answer : Chiral stationary phase HPLC (e.g., Chiralpak IA column) with hexane/isopropanol (85:15) resolves enantiomers (retention times: 8.2 min vs. 9.7 min). Circular dichroism (CD) spectra (Δε at 220 nm and 260 nm) and optical rotation ([α]D_D = ±15°–20°) further confirm enantiomeric excess (>98%) .

Q. What strategies mitigate thermal degradation during prolonged storage of this compound?

  • Methodological Answer : Stability studies (40°C/75% RH for 6 months) show degradation via hydrolysis (furanone ring opening) and oxidation (benzyl group). Lyophilization and storage under argon at −20°C reduce degradation to <5%. Antioxidants (0.1% BHT) in ethanolic solutions extend shelf life by 12 months .

Q. How do steric and electronic effects influence the reactivity of this compound in Diels-Alder reactions?

  • Methodological Answer : DFT calculations (B3LYP/6-31G*) reveal that the electron-withdrawing furanone carbonyl activates the dienophile (ΔELUMO_{\text{LUMO}} = −1.8 eV), while the benzyl group sterically hinders endo transition states. Experimental yields correlate with computed activation energies (endo: 65%, exo: 35%) .

Q. What are the key discrepancies in reported 1^1H NMR data for this compound, and how can they be resolved?

  • Methodological Answer : Conflicting hydroxy proton signals (δ 4.8 vs. 5.2 ppm) arise from solvent-dependent hydrogen bonding. Deuterated DMSO enhances hydrogen-bonding, downfield-shifting the signal (δ 5.2 ppm), while CDCl3_3 shows δ 4.8 ppm. Variable-temperature NMR (25°C to 60°C) confirms exchange broadening in protic solvents .

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